![molecular formula C7H18N2O B14699751 1-Propanol, 3-[(4-aminobutyl)amino]- CAS No. 23545-31-5](/img/structure/B14699751.png)
1-Propanol, 3-[(4-aminobutyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-[(4-aminobutyl)amino]- is a chemical compound with the molecular formula C₇H₁₈N₂O. It is an organic compound that features both an alcohol and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[(4-aminobutyl)amino]- can be synthesized through a multi-step process involving the reaction of 1-propanol with 4-aminobutylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 3-[(4-aminobutyl)amino]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to isolate the compound from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanol, 3-[(4-aminobutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various amine derivatives.
Substitution: New substituted amine or alcohol compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-[(4-aminobutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-[(4-aminobutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its amine group can form hydrogen bonds and ionic interactions, influencing the behavior of biological molecules and enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 3-amino-: Similar structure but lacks the 4-aminobutyl group.
4-Aminobutanol: Contains the 4-aminobutyl group but lacks the propanol moiety.
Uniqueness: 1-Propanol, 3-[(4-aminobutyl)amino]- is unique due to its combination of both an alcohol and an amine functional group, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
23545-31-5 |
|---|---|
Molekularformel |
C7H18N2O |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
3-(4-aminobutylamino)propan-1-ol |
InChI |
InChI=1S/C7H18N2O/c8-4-1-2-5-9-6-3-7-10/h9-10H,1-8H2 |
InChI-Schlüssel |
LEAFDMXPPVSUEG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





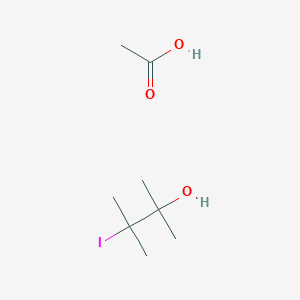
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
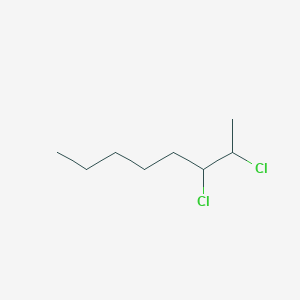

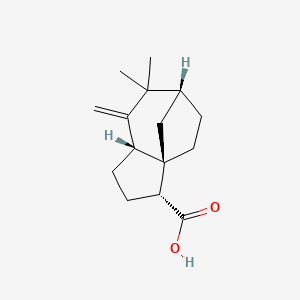
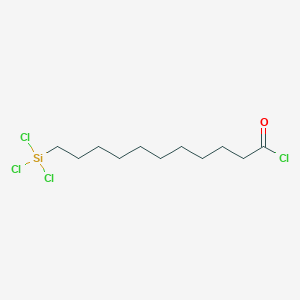
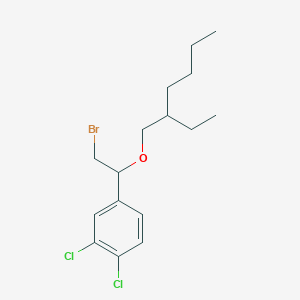

![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
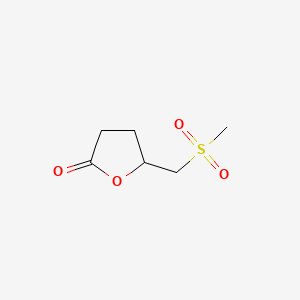
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
